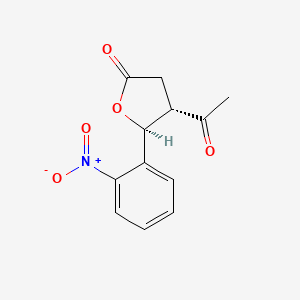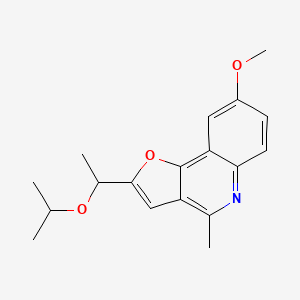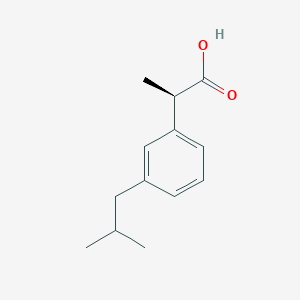
N-Ethylcyclohexanesulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylcyclohexanesulfamic acid is an organic compound with the molecular formula C8H17NO3S. It is a derivative of cyclohexane, where a sulfamic acid group is attached to the cyclohexane ring, and an ethyl group is bonded to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylcyclohexanesulfamic acid typically involves the reaction of cyclohexylamine with ethyl chloroformate, followed by the introduction of a sulfamic acid group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to optimize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethylcyclohexanesulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Ethylcyclohexanesulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Ethylcyclohexanesulfamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparaison Avec Des Composés Similaires
Cyclohexanesulfamic acid: Lacks the ethyl group, resulting in different chemical properties.
N-Methylcyclohexanesulfamic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: This structural difference makes it distinct from other similar compounds and provides specific advantages in certain chemical and industrial processes .
Propriétés
Numéro CAS |
69103-74-8 |
|---|---|
Formule moléculaire |
C8H17NO3S |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
cyclohexyl(ethyl)sulfamic acid |
InChI |
InChI=1S/C8H17NO3S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11,12) |
Clé InChI |
MUCHRXAJSKBSEQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCCCC1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



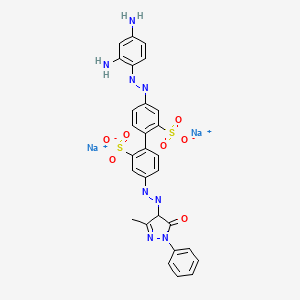
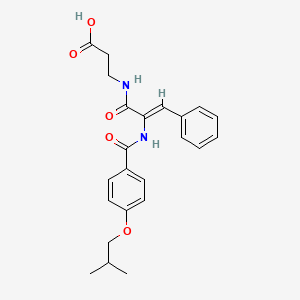

![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)

![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)
